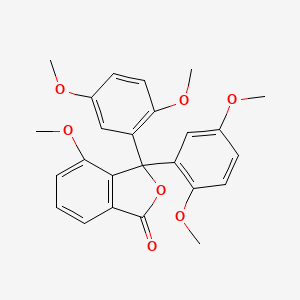
3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a benzofuran core, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include methoxy-substituted phenols, benzofuran derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and benzofuran moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different chemical and physical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in biological and medical research. It may be investigated for its cytotoxic properties, enzyme inhibition, or as a lead compound for drug development. Studies on its interaction with biological targets can provide insights into its therapeutic potential.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenyl derivatives: These compounds share similar methoxy substitution patterns and can exhibit comparable chemical properties.
Benzofuran derivatives: Compounds with a benzofuran core structure, such as 2,3-dihydrobenzofuran, can have similar reactivity and applications.
Uniqueness: 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern and the combination of methoxy groups with a benzofuran core
Propriétés
Numéro CAS |
115514-89-1 |
|---|---|
Formule moléculaire |
C25H24O7 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
3,3-bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C25H24O7/c1-27-15-9-11-20(29-3)18(13-15)25(19-14-16(28-2)10-12-21(19)30-4)23-17(24(26)32-25)7-6-8-22(23)31-5/h6-14H,1-5H3 |
Clé InChI |
KNDDISRRDOINFN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2(C3=C(C=CC=C3OC)C(=O)O2)C4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
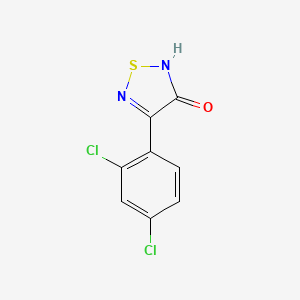
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
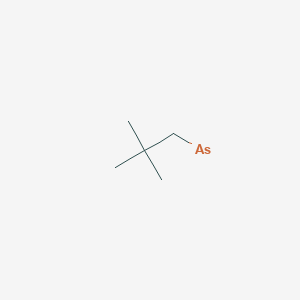
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
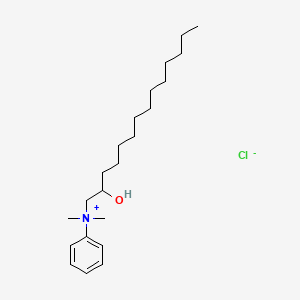
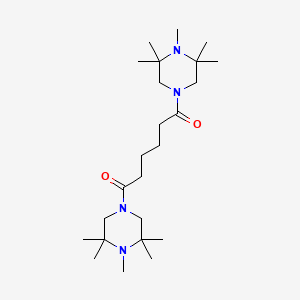
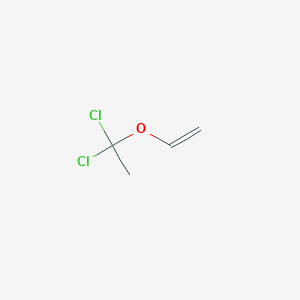
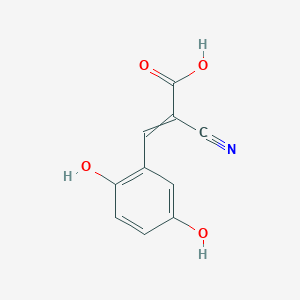
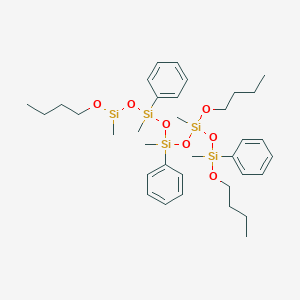
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
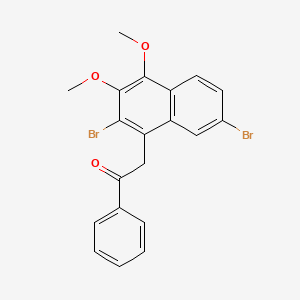
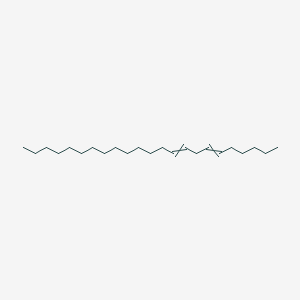
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
